2-(4,4-Difluorocyclohexyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluorocyclohexyl)acetaldehyde is an organic compound with the molecular formula C8H12F2O It is characterized by the presence of a difluorocyclohexyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Difluorocyclohexyl)acetaldehyde typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the acetaldehyde group. One common method involves the reaction of 4,4-difluorocyclohexanol with a suitable oxidizing agent to form the corresponding aldehyde. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by controlled oxidation reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2-(4,4-Difluorocyclohexyl)ethanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: 2-(4,4-Difluorocyclohexyl)acetic acid.
Reduction: 2-(4,4-Difluorocyclohexyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluorocyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
2-(4,4-Difluorocyclohexyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
4,4-Difluorocyclohexanemethanol: Another related compound with a methanol group.
Uniqueness: 2-(4,4-Difluorocyclohexyl)acetaldehyde is unique due to the presence of both the difluorocyclohexyl group and the reactive aldehyde moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Biological Activity
2-(4,4-Difluorocyclohexyl)acetaldehyde is an organic compound with the molecular formula C8H12F2O, characterized by a difluorocyclohexyl group attached to an acetaldehyde moiety. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in fields such as medicinal chemistry and toxicology.
The synthesis of this compound typically involves fluorination of cyclohexyl derivatives followed by the introduction of the acetaldehyde group. Common methods include:
- Fluorination : Using suitable fluorinating agents on cyclohexanol derivatives.
- Oxidation : Employing oxidizing agents like pyridinium chlorochromate to convert alcohols to aldehydes.
The compound's unique structure imparts distinct chemical reactivity, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The aldehyde group can form covalent bonds with these sites, potentially altering their function. Additionally, the difluorocyclohexyl group may enhance lipophilicity and membrane permeability, affecting distribution and activity within biological systems.
Mutagenic and Carcinogenic Properties
Research indicates that acetaldehyde, a structural analog, is known for its mutagenic and carcinogenic properties. A study identified stable DNA adducts formed by acetaldehyde, suggesting similar potential risks for this compound due to structural similarities . The formation of these adducts may contribute to its biological effects, including:
- DNA Damage : Formation of interstrand cross-links and other adducts that could lead to mutations.
- Potential Carcinogenicity : The presence of reactive aldehyde groups is often associated with increased cancer risk.
Interaction with Cannabinoid Receptors
Preliminary studies suggest that compounds similar to this compound may interact with cannabinoid receptors (CB1 and CB2). These receptors are involved in various physiological processes, including pain modulation and immune response regulation. Compounds that modulate these receptors could have therapeutic applications in treating inflammatory and neurological disorders .
Case Studies
- Acetaldehyde DNA Adducts : A study demonstrated the formation of DNA adducts from acetaldehyde exposure in laboratory settings. Researchers observed three new types of stable adducts formed during reactions with calf thymus DNA, indicating a significant mutagenic potential that may extend to structurally related compounds like this compound .
- Pharmacological Potential : Investigations into cannabinoid receptor ligands suggest that compounds similar to this compound could serve as modulators for pain relief without the adverse effects associated with non-selective CB agonists. This opens avenues for developing new therapeutic agents targeting specific receptor pathways .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential mutagenicity; interaction with biomolecules |
Acetaldehyde | Structure | Known mutagen; forms DNA adducts |
2-(4,4-Difluorocyclohexyl)ethanol | Structure | Less reactive; potential for reduced toxicity |
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c9-8(10)4-1-7(2-5-8)3-6-11/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHWYKRAEGEWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959600-89-6 |
Source
|
Record name | 2-(4,4-difluorocyclohexyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.